synthesis pathway of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
synthesis pathway of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The proposed synthesis commences with the readily available starting material, α-tetralone, and proceeds through a three-step sequence involving a Claisen condensation, a cyclocondensation reaction with hydrazine, and subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The fusion of the indazole ring system with other cyclic structures, such as the partially saturated benzene ring in the 4,5-dihydro-1H-benzo[g]indazole core, generates novel chemical entities with three-dimensional complexity, which is often desirable in modern drug design. The carboxylic acid functional group at the 3-position of the indazole ring provides a handle for further derivatization, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. This guide details a robust and logical synthetic route to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, starting from common laboratory reagents.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid (I), suggests a pathway that disconnects the molecule at the pyrazole ring and the carboxylic acid group. The carboxylic acid can be derived from the hydrolysis of an ester (II). The pyrazole ring of the indazole system can be formed via a cyclocondensation reaction between a β-ketoester (III) and hydrazine. The β-ketoester, in turn, can be synthesized from α-tetralone (IV) through a Claisen condensation.
Caption: Retrosynthetic pathway for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.
Proposed Synthetic Pathway: A Step-by-Step Guide
The proposed forward synthesis is a three-step process designed for efficiency and high yields, utilizing well-established chemical transformations.
Step 1: Synthesis of 2-(Ethoxycarbonyl)-α-tetralone (β-Ketoester Formation)
The initial step involves the formation of a β-ketoester from α-tetralone through a Claisen condensation with diethyl carbonate. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride.
Reaction Scheme:
Caption: Synthesis of 2-(ethoxycarbonyl)-α-tetralone from α-tetralone.
Experimental Protocol:
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To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add α-tetralone.[1][2]
-
Add an excess of diethyl carbonate to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).
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Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(ethoxycarbonyl)-α-tetralone.
Causality of Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of α-tetralone, initiating the Claisen condensation. Diethyl carbonate serves as the electrophile. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the base and the ester product.
Step 2: Cyclocondensation to form Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate
The synthesized β-ketoester is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the pyrazole ring of the indazole system. This reaction typically proceeds in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid.
Reaction Scheme:
Caption: Formation of the indazole ester via cyclocondensation.
Experimental Protocol:
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Dissolve 2-(ethoxycarbonyl)-α-tetralone in ethanol.
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Add a slight excess of hydrazine hydrate to the solution.
-
Add a catalytic amount of glacial acetic acid.
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
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If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.
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If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate.
Causality of Experimental Choices: Hydrazine acts as a dinucleophile, attacking both carbonyl groups of the β-ketoester to form the pyrazole ring. The acidic catalyst facilitates the dehydration steps in the cyclization process. Ethanol is a suitable polar protic solvent for this reaction.
Step 3: Hydrolysis to 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.
Reaction Scheme:
Caption: Hydrolysis of the indazole ester to the target carboxylic acid.
Experimental Protocol:
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Suspend or dissolve ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by the disappearance of the starting material on TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates.
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Filter the precipitated solid, wash it with cold water, and dry it under vacuum to yield 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid.
Causality of Experimental Choices: The basic conditions promote the nucleophilic attack of hydroxide ions on the ester carbonyl, leading to saponification. Subsequent acidification protonates the carboxylate salt, causing the precipitation of the less soluble carboxylic acid.
Alternative Synthetic Strategy
An alternative approach to the target molecule involves the initial formation of the 4,5-dihydro-1H-benzo[g]indazole core, followed by the introduction of the carboxylic acid group at the 3-position. This can be achieved through the following steps:
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Formation of α-tetralone hydrazone: Reaction of α-tetralone with hydrazine hydrate.[3]
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Cyclization: An intramolecular cyclization of the hydrazone to form 4,5-dihydro-1H-benzo[g]indazole. This may require specific conditions, such as high temperatures or the use of a catalyst.[4][5]
-
N-Protection: Protection of the indazole nitrogen with a suitable protecting group (e.g., SEM-Cl) is necessary before the next step.[6][7]
-
Carboxylation: Lithiation at the 3-position using a strong base like n-butyllithium, followed by quenching with solid carbon dioxide (dry ice).[6][7]
-
Deprotection: Removal of the protecting group to yield the final product.
While this route is also viable, it is longer and may present challenges with regioselectivity during the lithiation step. The initially proposed pathway is generally more direct and efficient for this specific target molecule.
Data Summary
The following table summarizes the key aspects of the proposed three-step synthesis. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Conditions | Expected Yield (%) |
| 1 | Claisen Condensation | α-Tetralone, Diethyl carbonate, Sodium ethoxide | Ethanol | Reflux, 4-6 h | 70-85 |
| 2 | Cyclocondensation | 2-(Ethoxycarbonyl)-α-tetralone, Hydrazine hydrate, Acetic acid (cat.) | Ethanol | Reflux, 3-5 h | 80-95 |
| 3 | Hydrolysis | Ethyl 4,5-dihydro-1H-benzo[g]indazole-3-carboxylate, Sodium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux, 2-4 h | 90-98 |
Conclusion
This technical guide has outlined a logical and efficient three-step synthesis for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid, starting from the readily available α-tetralone. The described pathway employs well-understood and reliable chemical reactions, making it suitable for laboratory-scale synthesis. The final product, with its versatile carboxylic acid functionality, serves as a valuable building block for the synthesis of a diverse library of derivatives for biological screening. Further exploration of this scaffold could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
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![Chemical Structure of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid with atom numbering](https://i.imgur.com/2s9Vl7g.png)
